

4-Borono-2-methylbenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Borono-2-methylbenzoic acid

Cat. No.: B574287

[Get Quote](#)

For Immediate Release

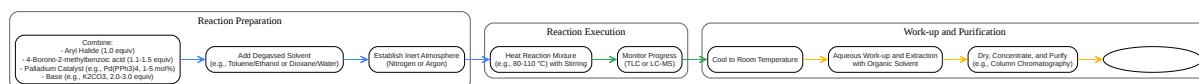
This technical guide provides an in-depth overview of **4-Borono-2-methylbenzoic acid**, a versatile reagent in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, physicochemical properties, and its application in synthetic methodologies, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Commercial Availability

4-Borono-2-methylbenzoic acid (CAS No. 191089-06-2) is commercially available from several chemical suppliers. Researchers can procure this compound from vendors such as Biosynth, Sigma-Aldrich, and BLD Pharm, ensuring a steady supply for research and development purposes.[\[1\]](#)[\[2\]](#)

Physicochemical and Safety Data

A comprehensive summary of the known quantitative data for **4-Borono-2-methylbenzoic acid** is presented in the table below. It is important to note that while the compound is readily available, detailed experimental data such as a specific melting point and a comprehensive safety data sheet are not consistently provided by all suppliers and are often conflated with its bromo-analogue, 4-Bromo-2-methylbenzoic acid. Researchers are advised to handle the compound with care, adhering to standard laboratory safety protocols for boronic acids.


Property	Value	Source
CAS Number	191089-06-2	[1] [2]
Molecular Formula	C8H9BO4	[2]
Molecular Weight	179.97 g/mol	[2]
Purity	min. 95%	abcr Gute Chemie
MDL Number	MFCD09037832	[2]

Note: A detailed Safety Data Sheet (SDS) for **4-Borono-2-methylbenzoic acid** was not readily available. Standard precautions for handling boronic acid derivatives should be followed.

Application in Suzuki-Miyaura Cross-Coupling

4-Borono-2-methylbenzoic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex biaryl compounds, which are common structural motifs in pharmaceuticals and functional materials.

The general workflow for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid, such as **4-Borono-2-methylbenzoic acid**, is depicted in the following diagram.

[Click to download full resolution via product page](#)

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

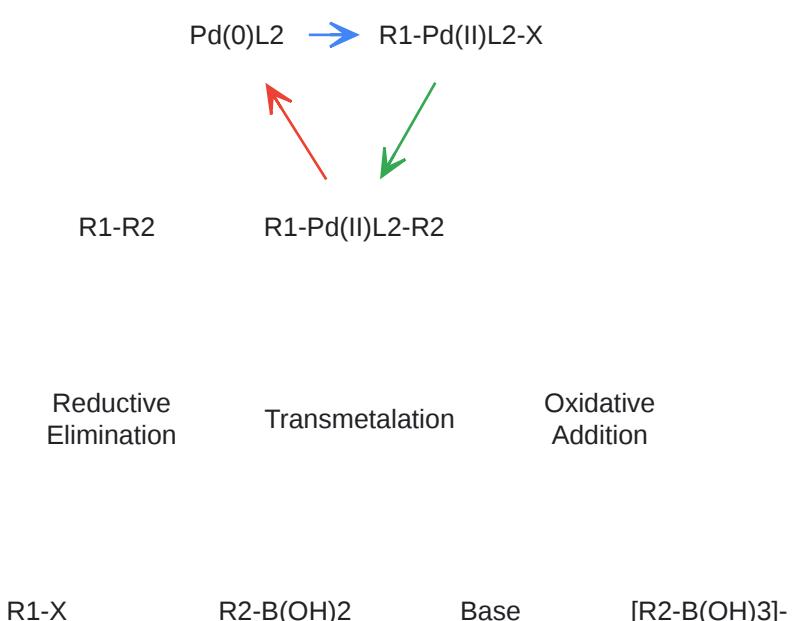
Detailed Experimental Protocol (Adapted)

While a specific, published protocol for **4-Borono-2-methylbenzoic acid** was not identified, the following adapted procedure from a general Suzuki-Miyaura coupling protocol for biaryl synthesis can serve as a starting point for researchers.[\[3\]](#)

Materials:

- Aryl halide (e.g., aryl bromide or iodide)
- **4-Borono-2-methylbenzoic acid**
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
- Base (e.g., anhydrous Potassium Carbonate (K₂CO₃))
- Degassed solvents (e.g., a mixture of Toluene and Ethanol, or Dioxane and Water)
- Standard laboratory glassware for organic synthesis
- Inert gas supply (Nitrogen or Argon)

Procedure:


- Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, combine the aryl halide (1.0 equivalent), **4-Borono-2-methylbenzoic acid** (1.1–1.5 equivalents), the palladium catalyst (1-5 mol %), and the base (2.0–3.0 equivalents).
- Solvent Addition: Add the degassed solvent system to the flask.
- Inerting: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
- Reaction: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary depending on the substrates.

- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with brine.
- Purification: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as silica gel column chromatography, to yield the desired biaryl compound.[3]

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the direct involvement of **4-Borono-2-methylbenzoic acid** in any signaling pathways. However, the biaryl structures synthesized using this boronic acid are of significant interest in medicinal chemistry.[4] Derivatives of benzoic acid have been investigated for a range of biological activities, including as potential modulators of the proteostasis network and as enzyme inhibitors.[5] The synthesis of novel biaryl carboxylic acids using **4-Borono-2-methylbenzoic acid** could lead to the discovery of new therapeutic agents.

The general catalytic cycle of the Suzuki-Miyaura reaction, which is central to the application of **4-Borono-2-methylbenzoic acid**, is illustrated below.

[Click to download full resolution via product page](#)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide serves as a foundational resource for the application of **4-Borono-2-methylbenzoic acid** in research. As a key building block in organic synthesis, its utility in creating novel molecular architectures holds significant promise for the advancement of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Borono-2-methylbenzoic acid | 191089-06-2 [sigmaaldrich.com]
- 2. 191089-06-2|4-Borono-2-methylbenzoic acid|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Borono-2-methylbenzoic Acid: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b574287#commercial-availability-of-4-borono-2-methylbenzoic-acid\]](https://www.benchchem.com/product/b574287#commercial-availability-of-4-borono-2-methylbenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com